5-Iodotubercidin -

5-Iodotubercidin

Catalog Number: EVT-3403313
CAS Number:
Molecular Formula: C11H13IN4O4
Molecular Weight: 392.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Iodotubercidin is a halogenated pyrrolopyrimidine and a nucleoside analog, primarily recognized for its role as an inhibitor of adenosine kinase. This compound has gained attention due to its multifaceted applications in biochemical research and potential therapeutic uses, particularly in oncology and virology. Originally identified for its inhibitory effects on adenosine uptake, it has since been characterized as a pan-protein kinase inhibitor, demonstrating significant antitumor activity and the ability to sensitize cells to various forms of cell death, including necroptosis .

Source and Classification

5-Iodotubercidin is classified as a purine derivative and is structurally related to tubercidin, a naturally occurring antibiotic. It is denoted by the chemical formula C10H11N5O3I and has been cataloged under various identifiers, including NSC 113939. The compound's primary source is synthetic, developed through modifications of existing nucleoside frameworks to enhance its biological activity .

Synthesis Analysis

The synthesis of 5-Iodotubercidin typically involves the iodination of tubercidin derivatives. The process can be summarized in several steps:

  1. Starting Material: Tubercidin serves as the precursor.
  2. Iodination Reaction: A halogenation reaction introduces iodine at the 5-position of the purine ring.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired compound from byproducts.

The technical details of the synthesis often include controlling reaction conditions such as temperature, solvent choice (commonly dimethyl sulfoxide), and reaction time to maximize yield and purity .

Molecular Structure Analysis

The molecular structure of 5-Iodotubercidin consists of a purine base with an iodine atom substituting at the 5-position. Key structural data includes:

  • Molecular Formula: C10H11N5O3I
  • Molecular Weight: Approximately 328.13 g/mol
  • Structural Features: The compound features a pyrrolopyrimidine core with hydroxyl and amino functional groups that contribute to its biological activity.

The three-dimensional conformation allows for interactions with various kinases, facilitating its role as an inhibitor .

Chemical Reactions Analysis

5-Iodotubercidin participates in several notable chemical reactions:

  • Inhibition of Adenosine Kinase: It exhibits competitive inhibition with an IC50 value of approximately 26 nM, effectively blocking adenosine metabolism and influencing cellular energy levels .
  • Cell Cycle Modulation: The compound has been shown to affect cell cycle progression in various cancer cell lines, promoting apoptosis or necroptosis under specific conditions .
  • Antiviral Activity: Recent studies indicate that 5-Iodotubercidin inhibits RNA synthesis in viruses like SARS-CoV-2 by targeting the RNA-dependent RNA polymerase, showcasing its potential as an antiviral agent .
Mechanism of Action

The mechanism of action for 5-Iodotubercidin involves multiple pathways:

  1. Adenosine Kinase Inhibition: By inhibiting adenosine kinase, it alters intracellular levels of adenosine triphosphate (ATP) and adenosine monophosphate (AMP), impacting cellular energy metabolism and signaling pathways.
  2. Induction of Necroptosis: In specific cellular contexts, particularly in cells deficient in mitogen-activated protein kinase-interacting protein 2 (MK2), 5-Iodotubercidin sensitizes cells to tumor necrosis factor-induced necroptosis by modulating signaling cascades involving receptor-interacting protein kinase 1 (RIPK1) .
  3. Protein Kinase Inhibition: It acts as a multitarget inhibitor affecting various kinases involved in cell survival and proliferation, including DYRK1A and Haspin .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (>10 mM), with limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the purine ring.

Relevant data indicates that 5-Iodotubercidin can significantly impact cellular metabolism and signaling pathways due to its structural properties and reactivity profiles .

Applications

5-Iodotubercidin has diverse scientific applications:

  • Cancer Research: Used as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
  • Virology: Investigated for its antiviral properties against SARS-CoV-2, demonstrating efficacy in inhibiting viral replication .
  • Biochemical Studies: Employed in studies involving adenosine metabolism and kinase signaling pathways, contributing to a better understanding of cellular processes related to growth and death .
Mechanistic Pharmacology of 5-Iodotubercidin

Adenosine Kinase Inhibition and Metabolic Modulation

5-Iodotubercidin (5-ITu) functions as a potent adenosine kinase (ADK) inhibitor, exhibiting an IC₅₀ of 26 nM [6]. This enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), a critical step in regulating intracellular and extracellular adenosine concentrations. By inhibiting ADK, 5-ITu disrupts adenosine salvage pathways, leading to:

  • Accumulation of extracellular adenosine: Increased adenosine levels activate adenosine receptors (A1, A2A, A2B, A3), modulating downstream signaling pathways involved in inflammation and cellular metabolism [5].
  • ATP depletion: 5-ITu reduces cellular ATP pools by impairing adenosine reutilization. At 20 μM, it decreases ATP concentrations by >50%, compromising energy-intensive processes like fatty acid synthesis and cholesterol production [6].
  • Metabolic pathway alterations: Inhibition of acetyl-CoA carboxylase (ACC) and malonyl-CoA synthesis occurs, disrupting lipid metabolism [6].

Table 1: Metabolic Consequences of Adenosine Kinase Inhibition by 5-Iodotubercidin

ParameterEffect of 5-ITuFunctional Outcome
Extracellular adenosine↑ 3-5 foldEnhanced receptor-mediated signaling
Intracellular ATP↓ >50% at 20 μMImpaired energy metabolism
Malonyl-CoAMarked decreaseSuppressed fatty acid synthesis
ACC activityInhibitedDisrupted lipid homeostasis

These metabolic shifts underpin 5-ITu’s ability to modulate glucose-dependent insulin secretion and β-cell proliferation, partly through DYRK1A kinase inhibition [5] [9].

Multitarget Kinase Inhibition: CK1, PKA, PKC, and Haspin Interactions

Beyond ADK, 5-ITu acts as a promiscuous kinase inhibitor due to its ATP-mimetic structure. Key kinase targets include:

  • Casein Kinase 1 (CK1): Inhibition (IC₅₀ = 0.4 μM) disrupts Wnt signaling and circadian rhythm regulation [6].
  • Protein Kinase A (PKA) and C (PKC): Suppressed at IC₅₀ values of 5–10 μM and 27.7 μM, respectively, altering cAMP-responsive and lipid-dependent signaling [1] [6].
  • Haspin (GSG2): Potently inhibited (Kd = 4 nM), impairing histone H3 phosphorylation at Thr3 (H3T3ph). This disrupts chromosomal passenger complex (CPC) localization to centromeres during mitosis, compromising chromosome segregation fidelity [1] [7].

Table 2: Kinase Inhibition Profile of 5-Iodotubercidin

Kinase TargetIC₅₀/KdBiological Impact
Adenosine kinase26 nMAltered purine metabolism
Haspin4 nMMitotic defects, impaired CPC localization
CK10.4 μMDisrupted Wnt signaling
PKA5–10 μMCompromised cAMP signaling
PKC27.7 μMImpaired lipid signaling

The multi-kinase activity enables 5-ITu to simultaneously disrupt cell cycle progression (via Haspin) and metabolic/signaling pathways (via PKA/PKC) [1] [7].

Modulation of DNA Damage Response via ATM/Chk2/p53 Signaling

5-ITu induces genotoxic stress independently of canonical DNA-damaging agents. Key mechanisms include:

  • DNA strand break induction: Incorporation of 5-ITu metabolites into DNA generates single- and double-strand breaks, visualized via γH2AX and TopBP1 nuclear foci [2].
  • ATM/Chk2 activation: DNA breaks trigger phosphorylation of ATM (Ser1981) and Chk2 (Thr68), initiating the DNA damage checkpoint [2] [3].
  • p53 stabilization and transactivation: Phosphorylation of p53 at Ser15 enhances its stability and transcriptional activity, upregulating targets like p21. This induces G₂ cell cycle arrest in a p53-dependent manner [2].

Notably, 5-ITu’s antitumor effects in carcinoma xenograft models are partially p53-dependent. Tumors derived from p53-null HCT116 cells show reduced sensitivity to 5-ITu compared to p53-wildtype counterparts, confirming p53’s role in mediating its genotoxic effects [2] [3].

Table 3: DNA Damage Response Markers Activated by 5-Iodotubercidin

MarkerActivation/InductionCellular Outcome
γH2AX foci↑ 5–10 foldDNA break detection
p-ATM (Ser1981)Rapid phosphorylationDNA damage checkpoint initiation
p-Chk2 (Thr68)Sustained activationSignal amplification to p53
p-p53 (Ser15)StabilizationTranscriptional activation of CDKN1A (p21)

RIPK1-Dependent Necroptosis Sensitization Through NFκB Pathway Interference

5-ITu promotes necroptosis—a programmed necrosis pathway—by disabling key cell survival checkpoints:

  • MK2 checkpoint bypass: In MK2-deficient cells, TNFα stimulation triggers RIPK1 autophosphorylation at Ser166, forming the necrosome (RIPK1/RIPK3/MLKL complex). 5-ITu amplifies this by suppressing IKK-driven NFκB survival signaling [7] [9].
  • MLKL activation: Phosphorylation of MLKL at Ser345 by RIPK3 induces oligomerization and plasma membrane poration, culminating in lytic cell death [7].
  • Synergy with TLR signaling: Combined with LPS and MK2 inhibition, 5-ITu enhances necroptosis in RAW264.7 macrophages, indicating broad applicability in innate immune contexts [9].

A screen of 149 kinase inhibitors identified 5-ITu as the most potent sensitizer of MK2−/− MEFs to TNF-induced necroptosis. Mechanistically, it interferes with IKK-dependent RIPK1 phosphorylation at Ser25, a key step in suppressing RIPK1 kinase activity. Consequently, 5-ITu shifts cellular fate from survival to necroptosis in inflamed microenvironments [4] [7] [9].

Table 4: Necroptosis Sensitization by 5-Iodotubercidin

Experimental SystemKey FindingMechanistic Insight
MK2-deficient MEFs + TNFα↑ RIPK1-S166 phosphorylation; ↑ necroptosisLoss of cytoplasmic RIPK1 checkpoint
RAW264.7 macrophages + LPSEnhanced necroptosis with MK2 inhibitionTLR4 pathway sensitization
WT MEFs + TNFα/SMShift from apoptosis to necroptosisIKK/NFκB suppression by 5-ITu

Epigenetic Effects: DNA Methylation and Chromatin Remodeling

5-ITu indirectly influences epigenetic regulation through metabolic and kinase-mediated mechanisms:

  • SAM depletion: By disrupting adenosine metabolism, 5-ITu reduces S-adenosylmethionine (SAM) pools—the primary methyl donor for DNA methyltransferases (DNMTs). This promotes global DNA hypomethylation, potentially activating retrotransposons and oncogenes like MAGE [5] [10].
  • H3T3ph inhibition: Via Haspin blockade, 5-ITu reduces H3T3ph, a mark essential for CPC recruitment. This perturbs chromatin remodeling during mitosis, contributing to chromosomal instability [1] [7].
  • TET protein modulation: Altered 5-methylcytosine (5mC) oxidation may occur due to SAM depletion, affecting TET-mediated DNA demethylation. This could dysregulate tumor suppressor hypermethylation (e.g., p16 or BRCA1) [10].

These epigenetic alterations position 5-ITu as a tool to probe crosstalk between metabolism, kinase signaling, and chromatin dynamics. Its ability to inhibit DYRK1A further links to epigenetic regulation, as DYRK1A phosphorylates histone variants and DNMTs [5] [10].

Properties

Product Name

5-Iodotubercidin

IUPAC Name

(2R,4R,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H13IN4O4

Molecular Weight

392.15 g/mol

InChI

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7+,8?,11-/m1/s1

InChI Key

WHSIXKUPQCKWBY-INWNYVOZSA-N

SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N)I

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